sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
Overview
Description
Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate is an organic compound with a unique structure that includes two hydroxyl groups and a sodium ion
Mechanism of Action
Target of Action
Sodium D-pantoate primarily targets the pantoate-β-alanine ligase (PBL) enzyme . This enzyme plays a crucial role in the biological production of D-pantothenic acid (DPA), also known as vitamin B5 .
Mode of Action
The compound interacts with its target, the PBL enzyme, through a process that involves the ATP-dependent condensation of D-pantoic acid and β-alanine . This interaction results in the production of DPA .
Biochemical Pathways
Sodium D-pantoate affects the biosynthesis pathway of DPA . One of the precursors, D-pantoic acid, is synthesized from pyruvate through the leucine, isoleucine, and valine (ilv) biosynthesis pathway . Another precursor, β-alanine (BA), is synthesized from aspartic acid by the action of L-aspartate α-decarboxylase .
Result of Action
The result of Sodium D-pantoate’s action is the production of DPA . DPA is a growth factor and an essential metabolite involved in carbohydrate, protein, and fatty acid metabolism . It plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia .
Biochemical Analysis
Biochemical Properties
Sodium D-pantoate participates in various biochemical reactions, primarily through its role in the synthesis of coenzyme A . It is a substrate for the enzyme pantoate-β-alanine ligase (PBL), which catalyzes the ATP-dependent condensation of D-pantoate and β-alanine . This reaction is a critical step in the biosynthesis of pantothenic acid, a precursor of coenzyme A .
Cellular Effects
Sodium D-pantoate influences cell function by contributing to the production of coenzyme A, a vital cofactor in numerous cellular processes . Coenzyme A is involved in the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the synthesis of acetylcholine, a neurotransmitter .
Molecular Mechanism
The molecular mechanism of Sodium D-pantoate involves its conversion into pantothenic acid via the enzyme pantoate-β-alanine ligase . This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine, forming pantothenic acid . This reaction is a key step in the biosynthesis of coenzyme A .
Temporal Effects in Laboratory Settings
The effects of Sodium D-pantoate over time in laboratory settings are primarily observed through its role in the production of coenzyme A
Dosage Effects in Animal Models
While specific studies on the dosage effects of Sodium D-pantoate in animal models are limited, it is known that pantothenic acid, which Sodium D-pantoate helps produce, is essential for all animal species
Metabolic Pathways
Sodium D-pantoate is involved in the metabolic pathway leading to the synthesis of coenzyme A . This pathway begins with the condensation of D-pantoate and β-alanine, catalyzed by pantoate-β-alanine ligase, to form pantothenic acid . Pantothenic acid is then converted into coenzyme A through several enzymatic steps .
Transport and Distribution
It is known that the compound is a substrate for the enzyme pantoate-β-alanine ligase, suggesting that it may be transported to the sites of this enzyme’s activity .
Subcellular Localization
The subcellular localization of Sodium D-pantoate is not explicitly documented in the literature. Given its role in the synthesis of coenzyme A, it is likely to be found in the cytosol where this synthesis occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction conditions usually include a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the acid and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to continuous stirring and maintained at an optimal temperature to maximize yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sodium lactate: Similar in structure but lacks the additional hydroxyl group.
Sodium citrate: Contains multiple carboxylate groups but differs in the overall structure.
Sodium acetate: A simpler compound with a single carboxylate group.
Uniqueness
Sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate is unique due to its specific arrangement of hydroxyl groups and the presence of a sodium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
sodium;(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMSSMEPPKSQD-WCCKRBBISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-68-2 | |
Record name | Sodium D-pantoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060979682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, sodium salt (1:1), (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium D-Pantoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4XH2TQC4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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